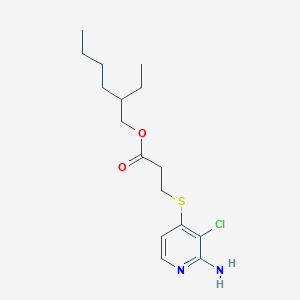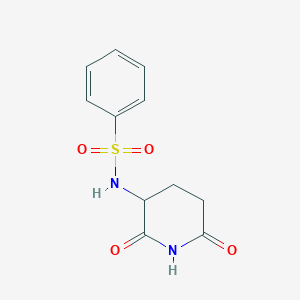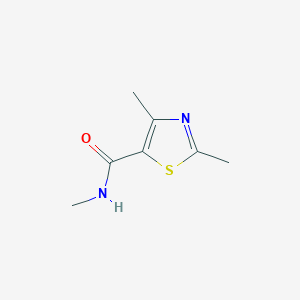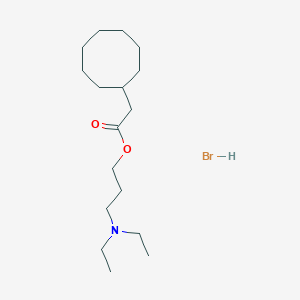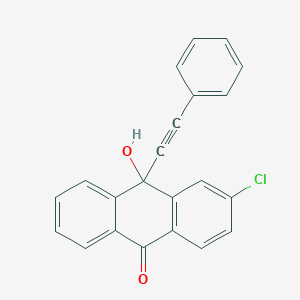
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is an anthracene-based derivative. Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one typically involves the Suzuki/Sonogashira cross-coupling reactions. These reactions are performed under specific conditions to ensure high yields and purity . The general steps include:
Preparation of the starting materials: This involves the synthesis of the anthracene core and the necessary substituents.
Cross-coupling reaction: The anthracene core is coupled with the phenylethynyl group using palladium catalysts under inert conditions.
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for scalability, using cost-effective reagents, and ensuring environmental and safety compliance.
化学反应分析
Types of Reactions
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or hydroxyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or alkanes.
科学研究应用
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
作用机制
The mechanism of action of 3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one involves its interaction with specific molecular targets. The compound’s structure allows it to participate in various photophysical processes, such as fluorescence and phosphorescence. These properties make it useful in applications like OLEDs and photon upconversion . The exact molecular pathways depend on the specific application and the environment in which the compound is used.
相似化合物的比较
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
3-Chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one is unique due to the presence of the chloro and hydroxy groups, which can significantly influence its chemical reactivity and photophysical properties. Compared to other anthracene derivatives, this compound exhibits distinct optical properties, making it particularly useful in specific applications like OLEDs and photophysical studies .
属性
CAS 编号 |
33673-38-0 |
|---|---|
分子式 |
C22H13ClO2 |
分子量 |
344.8 g/mol |
IUPAC 名称 |
3-chloro-10-hydroxy-10-(2-phenylethynyl)anthracen-9-one |
InChI |
InChI=1S/C22H13ClO2/c23-16-10-11-18-20(14-16)22(25,13-12-15-6-2-1-3-7-15)19-9-5-4-8-17(19)21(18)24/h1-11,14,25H |
InChI 键 |
DFEKNYATTKOYPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)C4=C2C=C(C=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



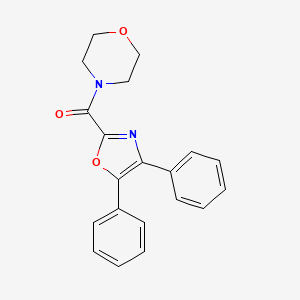
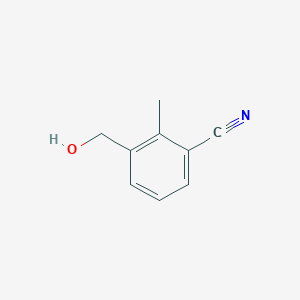
![Tert-butyl 1-oxo-2-azaspiro[4.4]non-7-ene-2-carboxylate](/img/structure/B13987993.png)
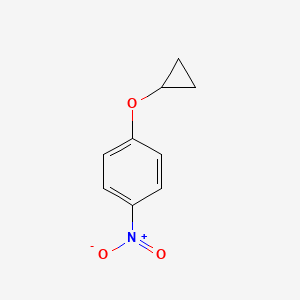
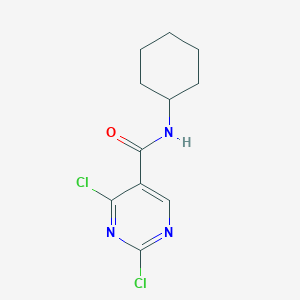

![2-methyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B13988027.png)
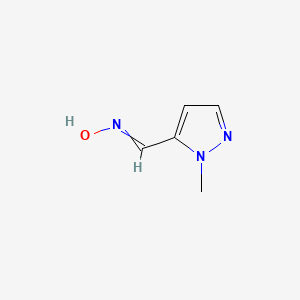
![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)
